molecular formula C12H8N4O2 B116219 5-Nitro-2-(3-pyridinyl)-1H-benzimidazole CAS No. 145861-59-2

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole

Cat. No. B116219
M. Wt: 240.22 g/mol
InChI Key: IIIXDDOCSBCSNQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “5-Nitro-2-(3-pyridinyl)-1H-benzimidazole” are not explicitly mentioned in the available resources .

Safety And Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “5-Nitro-2-(3-pyridinyl)-1H-benzimidazole” is not available in the retrieved resources .

Future Directions

The future directions for research on “5-Nitro-2-(3-pyridinyl)-1H-benzimidazole” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, comprehensive safety assessments and hazard evaluations would be beneficial .

properties

IUPAC Name

6-nitro-2-pyridin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-3-4-10-11(6-9)15-12(14-10)8-2-1-5-13-7-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIXDDOCSBCSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347052
Record name 6-Nitro-2-(pyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Nitro-2-(3-pyridinyl)-1H-benzimidazole

CAS RN

145861-59-2
Record name 6-Nitro-2-(pyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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